molecular formula C60H114O8 B14117600 [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate

[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate

Cat. No.: B14117600
M. Wt: 963.5 g/mol
InChI Key: IDGUCWCSGWRLPK-UHFFFAOYSA-N
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Description

[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate: is a complex organic compound characterized by its unique structure, which includes multiple octadecanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate typically involves esterification reactions. The process begins with the preparation of the oxolan-2-yl intermediate, which is then esterified with octadecanoic acid under controlled conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups into alcohols, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules

Biology: In biological research, the compound is studied for its potential as a lipid mimic. Its structure is similar to natural lipids, making it useful in the study of lipid metabolism and membrane dynamics.

Medicine: The compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, the compound is used as a surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and improve the texture of various products.

Mechanism of Action

The mechanism of action of [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which are involved in cellular signaling pathways.

Comparison with Similar Compounds

  • [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] hexadecanoate
  • [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate
  • [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] tetradecanoate

Comparison: While these similar compounds share the oxolan-2-yl and hydroxyethyl groups, they differ in the length of the fatty acid chains. The unique aspect of [2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate is its longer octadecanoic acid chains, which enhance its hydrophobicity and interaction with lipid membranes. This makes it particularly effective in applications requiring strong lipid interactions, such as drug delivery and membrane studies.

Properties

Molecular Formula

C60H114O8

Molecular Weight

963.5 g/mol

IUPAC Name

[2-[3,4-di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3

InChI Key

IDGUCWCSGWRLPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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